molecular formula C13H11N5O2 B2914163 N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1211347-13-5

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2914163
CAS No.: 1211347-13-5
M. Wt: 269.264
InChI Key: PJRDFUWZPOOXAT-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic chemical compound designed for research applications, incorporating two pharmaceutically significant heterocyclic systems: the benzimidazole and the pyridazinone. The benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known to be a structural isostere of naturally occurring nucleotides. This allows its derivatives to interact effectively with the biopolymers of living systems, such as enzymes and receptors . This molecular framework is associated with a wide array of pharmacological activities, with particularly strong demonstrated potential in antimicrobial and anticancer research . For instance, benzimidazole-based molecules have been explored as potent inhibitors of bacterial quorum sensing, a virulence-regulating system in pathogens like Pseudomonas aeruginosa . Furthermore, acetamide derivatives bearing the benzimidazole moiety have shown significant neuroprotective effects in models of neurodegeneration by attenuating oxidative stress and neuroinflammation . The pyridazinone component of the molecule is also a notable pharmacophore. Recent studies have discovered N-aryl acetamide-substituted pyridazinones that act as first-in-class inhibitors of protein-protein interactions, such as those involving the methyltransferase PRMT5, which is a target in oncology . This hybrid structure is intended for use in biochemical research and early drug discovery efforts. Its potential mechanisms of action and specific cellular targets require further investigation by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-11(8-18-12(20)6-3-7-14-18)17-13-15-9-4-1-2-5-10(9)16-13/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRDFUWZPOOXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the formation of the benzoimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

Industry: Its unique chemical properties make it valuable in the manufacturing of materials with specific desired characteristics.

Mechanism of Action

The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Compounds and Their Properties
Compound Name / ID Core Structure Substituents Biological Activity (QS Inhibition) Molecular Weight Reference
Target Compound Benzimidazole + Pyridazinone None specified Under investigation ~353.3 (est.) -
6i (Triazole derivative) Benzimidazole + 1,2,3-Triazole 4-(4-Chlorophenyl) 64.99% at 250 µM 340.42
6p (Triazole derivative) Benzimidazole + 1,2,3-Triazole 4-(4-Nitrophenyl) 68.23% at 250 µM 393.4
Compound Benzimidazole + Pyridazinone 3-(2-Fluoro-4-methoxyphenyl) Not reported 393.4
Compound Pyridine + Pyridazinone 3-(4-Fluoro-2-methoxyphenyl) Not reported 354.3
K-604 (Clinical candidate) Benzimidazole + Piperazine Thioethyl, methylthio-pyridine ACAT-1 inhibition (IC₅₀ = 6.7 nM) 542.1
Key Observations:

Triazole vs. Pyridazinone Derivatives: Compounds with 1,2,3-triazole substituents (e.g., 6i, 6p) exhibit strong QS inhibitory activity (>60% at 250 µM), attributed to their ability to disrupt LasR-mediated signaling in Pseudomonas aeruginosa . In contrast, pyridazinone-containing analogues (e.g., ) lack reported QS data but may offer improved metabolic stability due to the pyridazinone's resistance to enzymatic degradation.

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 6p) enhance QS inhibition compared to chlorophenyl (6i), suggesting electronic effects modulate receptor binding . Fluorine and methoxy groups in and compounds could improve pharmacokinetics by increasing lipophilicity and membrane permeability.

Cytotoxicity Profile: Compound 6p demonstrates low cytotoxicity (cell viability >90% at 100 µM), a critical advantage over older QS inhibitors like halogenated furanones . Pyridazinone derivatives are hypothesized to retain this safety profile due to their non-reactive scaffolds.

Pharmacophore Overlap and Docking Studies

  • Molecular docking of 6p with P. aeruginosa LasR reveals critical interactions between the triazole ring and Thr75/Ser129 residues . Pyridazinone derivatives may engage similar residues via their carbonyl oxygen, though computational studies are needed to confirm this.

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a pyridazine derivative, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological profile. The general synthetic pathway can be summarized as follows:

  • Preparation of Benzimidazole Derivative : The initial step involves the synthesis of 1H-benzimidazole through the condensation of o-phenylenediamine with a suitable carbonyl compound.
  • Formation of Pyridazine Ring : The subsequent reaction with hydrazine derivatives leads to the formation of the pyridazine ring.
  • Final Acetamide Formation : The final step involves acylation to introduce the acetamide functional group, yielding this compound.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyridazine moieties exhibit notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects, particularly against solid tumors. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
  • Results :
    • HeLa: IC50 = 10 µM
    • MCF7: IC50 = 15 µM
    • A549: IC50 = 12 µM

These findings indicate that the compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a role in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activities of compounds related to this compound can be attributed to specific structural features:

  • Benzimidazole Moiety : Known for its broad-spectrum bioactivity, including antimicrobial and anticancer effects.
  • Pyridazine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
  • Acetamide Group : Contributes to solubility and bioavailability.

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